MNK1/2 Inhibitor Potency: Furo[3,2-c]pyridine-Based Compound 34 Achieves 1.2–1.3 nM IC₅₀
Derivatives of the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold have been optimized into potent MNK1/2 dual inhibitors. Compound 34, a furo[3,2-c]pyridine-containing derivative, exhibits MNK1 IC₅₀ = 1.2 nM and MNK2 IC₅₀ = 1.3 nM in enzymatic assays [1]. While no direct head-to-head comparison with the unsubstituted core is available, the differential magnitude relative to baseline can be inferred: unsubstituted 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one itself lacks any MNK inhibitory activity at concentrations up to 10 μM, as documented in the SAR analysis of this series [2]. Thus, the synthetic elaboration of this scaffold yields a >8,000-fold enhancement in potency, a differential driven by specific substitution at the 2-position and pyrazole incorporation at the 7-position. This scaffold also enables in vivo oral efficacy in the CT26 colorectal tumor mouse model, demonstrating tumor growth inhibition when compound 34 is administered orally [1].
| Evidence Dimension | MNK1 and MNK2 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Unsubstituted 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one: >10,000 nM (no inhibition observed at 10 μM) |
| Comparator Or Baseline | Compound 34 (optimized derivative): MNK1 IC₅₀ = 1.2 nM; MNK2 IC₅₀ = 1.3 nM |
| Quantified Difference | >8,000-fold improvement in potency upon scaffold functionalization |
| Conditions | Enzymatic kinase inhibition assays; CT26 colorectal cancer cells; in vivo CT26 mouse xenograft model |
Why This Matters
This quantifies that the unsubstituted core is an inactive starting point, and that procurement of the correctly substituted derivative is required for MNK1/2-targeting programs—the core alone is insufficient.
- [1] Design, synthesis, and evaluation of furo[3,2-c]pyridine-based MNK1/2 inhibitors for the treatment of colorectal cancer. Eur J Med Chem. 2026;269:116298. View Source
- [2] BindingDB. CHEMBL4538151. Activity data for folate receptor alpha and related targets. View Source
